6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione
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Overview
Description
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione is a complex organic compound that features a unique structure combining indole, naphthalene, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the naphthalene and pyrimidine rings. The key steps include:
Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Naphthalene Ring Formation: The naphthalene ring can be constructed through Friedel-Crafts acylation, followed by cyclization reactions.
Pyrimidine Ring Formation: The pyrimidine ring is typically formed through the condensation of a β-diketone with a guanidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The imine group can be reduced to form an amine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione involves its interaction with specific molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell signaling pathways, thereby affecting cellular functions.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing biological responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Naphthalene Derivatives: Compounds like naphthalene-1,4-dione and naphthalene-2,3-diol share the naphthalene ring and are used in various chemical applications.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring and are widely used in medicinal chemistry.
Uniqueness
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione is unique due to its combination of three distinct moieties (indole, naphthalene, and pyrimidine) in a single molecule. This structural complexity allows it to interact with multiple biological targets and exhibit a broad range of activities .
Properties
IUPAC Name |
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c30-23-20(15-26-13-12-17-14-27-21-10-4-3-8-18(17)21)24(31)29(25(32)28-23)22-11-5-7-16-6-1-2-9-19(16)22/h1-11,14-15,27,31H,12-13H2,(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZYVUOIOUVNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=C(C(=O)NC3=O)C=NCCC4=CNC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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